3-Azido-3-(iodomethyl)azetidine hydrochloride
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Overview
Description
3-Azido-3-(iodomethyl)azetidine hydrochloride is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their strained ring structure, making them highly reactive and valuable in various chemical transformations
Preparation Methods
The synthesis of 3-Azido-3-(iodomethyl)azetidine hydrochloride typically involves the reaction of azetidine derivatives with azide and iodine reagents. One common method includes the nucleophilic substitution of a halogenated azetidine with sodium azide, followed by iodination . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
3-Azido-3-(iodomethyl)azetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido and iodomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new azetidine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in the formation of different functionalized azetidines.
Ring-Opening Reactions: Due to the strained ring structure, azetidines are prone to ring-opening reactions, which can be catalyzed by acids or bases.
Common reagents used in these reactions include sodium azide, iodine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Azido-3-(iodomethyl)azetidine hydrochloride has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it useful in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in the study of biological pathways and mechanisms, including enzyme inhibition and protein modification.
Industrial Applications: The compound’s unique properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Azido-3-(iodomethyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . This property is exploited in various biochemical assays and drug development processes. The iodomethyl group can also undergo substitution reactions, leading to the formation of new bioactive compounds .
Comparison with Similar Compounds
3-Azido-3-(iodomethyl)azetidine hydrochloride can be compared with other azetidine derivatives, such as:
3-Azido-1,3-dinitroazetidine: Known for its use in energetic materials and explosives.
1-Azetidinylmethyl iodide: Used in organic synthesis and as a building block for more complex molecules.
Azetidine-2-carboxylic acid: An amino acid analog with applications in peptide synthesis and medicinal chemistry.
The uniqueness of this compound lies in its combination of azido and iodomethyl groups, which provide a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C4H8ClIN4 |
---|---|
Molecular Weight |
274.49 g/mol |
IUPAC Name |
3-azido-3-(iodomethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C4H7IN4.ClH/c5-1-4(8-9-6)2-7-3-4;/h7H,1-3H2;1H |
InChI Key |
LDOXWCJUXNFYIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CI)N=[N+]=[N-].Cl |
Origin of Product |
United States |
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